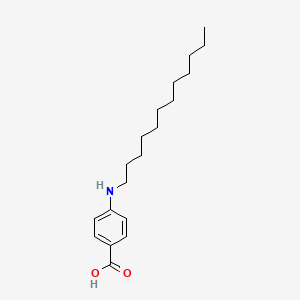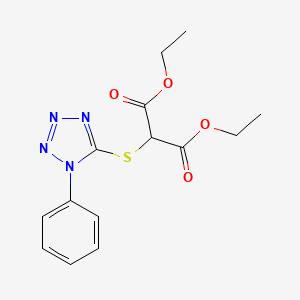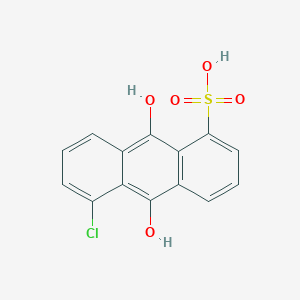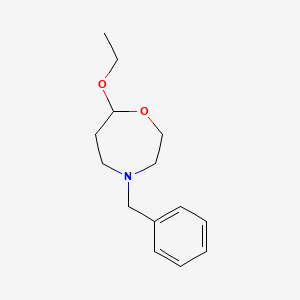
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazepine family Oxazepines are seven-membered rings containing one nitrogen and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces reaction time and increases yield .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This reaction involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production methods for 1,4-oxazepine derivatives often rely on scalable and efficient synthetic routes. The use of microwave-induced reactions and copper catalysis are particularly attractive due to their simplicity and high yields. Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed for the synthesis of various oxazepine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepine N-oxides, while reduction reactions can produce reduced oxazepine derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a histone deacetylase inhibitor and antitumor agent.
Medicine: Explored for its pharmacological activities, including antidepressant and analgesic properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a histone deacetylase inhibitor, leading to changes in gene expression and potential antitumor effects . Additionally, its structure allows it to interact with various receptors and enzymes, contributing to its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
Tetrahydrobenzo[f][1,4]oxazepine: Synthesized through diastereoselective multicomponent reactions and used in medicinal chemistry.
Azepines and Benzodiazepines: Other seven-membered heterocycles with significant biomedical applications.
Uniqueness
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57492-60-1 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4-benzyl-7-ethoxy-1,4-oxazepane |
InChI |
InChI=1S/C14H21NO2/c1-2-16-14-8-9-15(10-11-17-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI-Schlüssel |
MNQCEAANZRXANJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCN(CCO1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


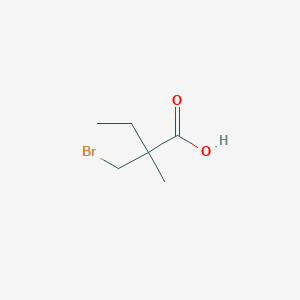

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
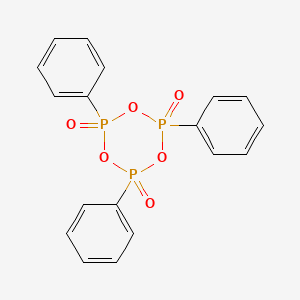
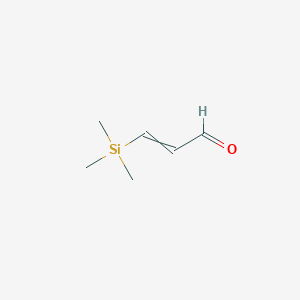
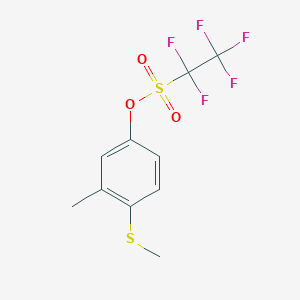
![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
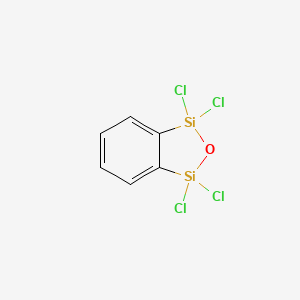
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
